molecular formula C19H14O4 B2961039 (Z)-6-hydroxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one CAS No. 780775-06-6

(Z)-6-hydroxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one

Cat. No. B2961039
CAS RN: 780775-06-6
M. Wt: 306.317
InChI Key: DKTONXIRSKNQCF-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6-hydroxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one, also known as coumarin-3-carboxylic acid, is a natural compound found in various plants and is widely used in the pharmaceutical industry. This compound has been extensively studied due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.

Scientific Research Applications

Pharmaceutical Research: Anticoagulant Properties

Coumarin derivatives like warfarin and acenocoumarol are well-known for their anticoagulant properties. They function by inhibiting the synthesis of vitamin K-dependent clotting factors, which are essential for blood coagulation. This makes them valuable for preventing thrombosis and embolism in conditions such as atrial fibrillation, deep vein thrombosis, and pulmonary embolism .

Cancer Therapy: Antitumor Activity

Research has shown that certain coumarin derivatives exhibit antitumor activity. They can induce apoptosis in cancer cells, inhibit tumor growth, and have potential use in chemotherapy. Their mechanism may involve disrupting the cell cycle or interfering with signaling pathways critical for cancer cell survival .

Neurodegenerative Diseases: Neuroprotective Effects

Coumarin derivatives have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. These compounds may protect nerve cells from damage by reducing oxidative stress and inflammation .

Anti-inflammatory Applications

The anti-inflammatory properties of coumarin derivatives make them candidates for treating inflammatory diseases. They work by modulating the body’s inflammatory response, potentially reducing the symptoms of conditions like arthritis and asthma .

Antimicrobial and Antiviral Research

Coumarin derivatives have shown antimicrobial and antiviral activities, making them useful in the development of new antibiotics and antiviral drugs. They can act against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .

Chemical Synthesis: Fluorinated Moieties

In chemical synthesis, coumarin derivatives are used to introduce fluorinated moieties into other compounds. Fluorination can significantly alter the physical, chemical, and biological properties of a molecule, making this application important in medicinal chemistry .

properties

IUPAC Name

(2Z)-6-hydroxy-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c1-11-13(8-12-4-2-3-5-16(12)22-11)9-18-19(21)15-7-6-14(20)10-17(15)23-18/h2-11,20H,1H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTONXIRSKNQCF-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-hydroxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one

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